molecular formula C19H32 B14366734 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene CAS No. 91949-32-5

2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene

Cat. No.: B14366734
CAS No.: 91949-32-5
M. Wt: 260.5 g/mol
InChI Key: WZZAMLIXBSXBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene is an organic compound characterized by its unique structure, which includes multiple double bonds and a high degree of methyl substitution. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene typically involves the use of specific starting materials and catalysts to achieve the desired structure. One common method involves the reaction of appropriate alkenes under controlled conditions to form the desired diene structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as Grubbs’ catalyst for metathesis reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions

2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds, forming saturated hydrocarbons.

    Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, chlorine gas.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to various chemical transformations, such as addition reactions or polymerization. The pathways involved may include radical intermediates or catalytic cycles, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethyl-3,5-heptanedione
  • 4,9-Tridecadiene, 2,2,12,12-tetramethyl-3,11-bis(methylene)

Uniqueness

2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to similar compounds. Its structure allows for diverse chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

91949-32-5

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

IUPAC Name

2,2,12,12-tetramethyl-3,11-dimethylidenetrideca-4,9-diene

InChI

InChI=1S/C19H32/c1-16(18(3,4)5)14-12-10-9-11-13-15-17(2)19(6,7)8/h12-15H,1-2,9-11H2,3-8H3

InChI Key

WZZAMLIXBSXBAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C=CCCCC=CC(=C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.